N-Ethyl-2-phenylethylamine HCl: A Comprehensive Physicochemical Profile for the Research Professional
N-Ethyl-2-phenylethylamine HCl: A Comprehensive Physicochemical Profile for the Research Professional
Foreword
N-ethyl-2-phenylethylamine hydrochloride (N-ethylphenethylamine HCl) is a secondary amine belonging to the broader class of phenethylamines, a group of compounds with significant relevance in medicinal chemistry and pharmacology. As a structural analogue of endogenous trace amines and synthetic psychoactive substances, a thorough understanding of its fundamental physicochemical properties is critical for researchers in drug design, pharmacology, and analytical chemistry. This technical guide provides a detailed exposition of the key physicochemical characteristics of N-ethyl-2-phenylethylamine HCl, grounded in available experimental data, comparative analysis with related compounds, and established scientific principles. The methodologies for determining these properties are also detailed to provide a framework for laboratory validation.
Chemical Identity and Structure
Clarity in chemical identity is the cornerstone of all subsequent scientific investigation. N-ethyl-2-phenylethylamine HCl is the hydrochloride salt of the parent amine, N-ethyl-2-phenylethylamine. The formation of the hydrochloride salt is a common practice in pharmaceutical chemistry to enhance the stability, crystallinity, and aqueous solubility of amine-containing compounds.
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IUPAC Name: N-ethyl-2-phenylethan-1-amine hydrochloride
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Synonyms: N-ethylphenethylamine hydrochloride, Ethyl(2-phenylethyl)amine hydrochloride
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CAS Number: While the CAS number for the free base is 22002-68-2, a specific CAS number for the hydrochloride salt is not consistently cited across major databases. The CAS number 1199-53-7 has been ambiguously associated with this compound but appears to be incorrect. Researchers should primarily rely on the chemical name and structure for identification.
Molecular Structure:
Figure 1: Ionic structure of N-ethyl-2-phenylethylamine HCl.
Core Physicochemical Properties
The following table summarizes the known and inferred physicochemical properties of N-ethyl-2-phenylethylamine HCl. It is crucial to note that while some data is available for the free base, specific experimental values for the hydrochloride salt are not widely published.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source & Notes |
| Molecular Formula | C₁₀H₁₆ClN | Derived from the free base. |
| Molecular Weight | 185.70 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Inferred from related phenethylamine hydrochlorides.[1] |
| Melting Point | Not experimentally determined in available literature. Expected to be a crystalline solid with a defined melting point, likely between 160-220 °C based on related compounds. | For comparison, N-methylphenethylamine HCl melts at 162–164 °C[2] and phenethylamine HCl melts at 217 °C.[3] |
| Boiling Point | Not applicable | Decomposes upon strong heating. |
| Solubility | Expected to be soluble in water. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Phenethylamine HCl is soluble in water.[1][3] |
| pKa | ~9.8 - 10.3 | While not experimentally determined for the N-ethyl derivative, the pKa of phenethylamine HCl is 9.83.[3] The pKa of N-methyl-2-phenylethylamine is 10.31.[4][5] A predicted pKa for the free base is 9.89.[6] |
Methodologies for Experimental Characterization
To obtain definitive physicochemical data for N-ethyl-2-phenylethylamine HCl, the following standard experimental protocols are recommended.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a precise determination of the melting point and enthalpy of fusion, which are critical parameters for material characterization and purity assessment.
Step-by-Step Protocol:
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Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and heat flow accuracy.
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Sample Preparation: Accurately weigh 2-5 mg of N-ethyl-2-phenylethylamine HCl into a non-reactive aluminum pan and hermetically seal it.
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Thermal Analysis: Place the sample pan and a reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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Data Interpretation: The melting point is determined as the onset temperature of the endothermic peak in the heat flow versus temperature curve.
Workflow Diagram:
Figure 2: A typical workflow for determining the melting point using DSC.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining equilibrium solubility, a crucial parameter for predicting bioavailability and designing formulations.
Step-by-Step Protocol:
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Preparation of Saturated Solution: Add an excess of N-ethyl-2-phenylethylamine HCl to a known volume of purified water in a sealed container.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the solution by centrifugation and filtration through a 0.45 µm filter.
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Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
pKa Determination by Potentiometric Titration
Rationale: The pKa governs the ionization state of the molecule at a given pH, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Step-by-Step Protocol:
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Solution Preparation: Prepare a standard solution of N-ethyl-2-phenylethylamine HCl of known concentration in water.
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Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
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Titration: Titrate the solution with a standardized solution of NaOH, adding the titrant in small increments.
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Data Analysis: Record the pH after each addition of titrant and plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a multiplet around 7.2-7.4 ppm), two methylene groups of the phenethyl backbone (triplets or multiplets between 2.5-3.5 ppm), the methylene and methyl protons of the N-ethyl group (a quartet and a triplet, respectively), and a broad signal for the amine proton which may be exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the two aliphatic carbons of the phenethyl chain, and the two carbons of the N-ethyl group.
Mass Spectrometry (MS)
Under electrospray ionization (ESI) in positive mode, the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free base at m/z 150.13. The fragmentation pattern would likely involve the loss of the ethyl group and cleavage of the C-C bond beta to the nitrogen atom, yielding characteristic fragment ions.
Stability and Degradation Profile
N-ethyl-2-phenylethylamine HCl, as a crystalline salt, is expected to be stable under standard storage conditions (cool, dry, and protected from light). Potential degradation pathways in solution may include:
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Oxidation: The secondary amine is susceptible to oxidation, particularly in the presence of oxidizing agents or upon prolonged exposure to air and light.
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Photostability: Aromatic compounds can be sensitive to photodegradation.
Forced Degradation Studies: To rigorously assess stability, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions are recommended. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of N-ethyl-2-phenylethylamine HCl. While some key experimental data for the hydrochloride salt are not present in the reviewed literature, a robust profile can be constructed through analysis of the free base, comparison with structurally similar molecules, and the application of standard analytical methodologies. The protocols and theoretical considerations presented herein provide a comprehensive framework for researchers to fully characterize this compound in their own laboratories, ensuring data of the highest quality and integrity for their research and development endeavors.
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